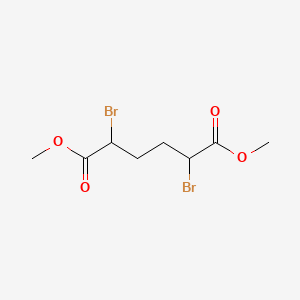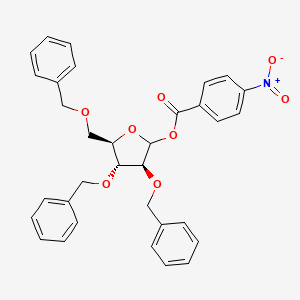
Dimethyl 2,5-dibromohexanedioate
概要
説明
Dimethyl 2,5-dibromohexanedioate is a chemical compound that serves as an intermediate in organic synthesis. It is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields such as medicinal chemistry, drug discovery, and material science.
Synthesis Analysis
The synthesis of related compounds provides insight into the potential methods for preparing dimethyl 2,5-dibromohexanedioate derivatives. For instance, a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, was synthesized from dimethyl meso-2,5-dibromohexanedioate in six steps with a total yield of 28% . This indicates that dimethyl 2,5-dibromohexanedioate can be used as a starting material for complex cyclic structures through multiple reaction steps.
Molecular Structure Analysis
While the specific molecular structure of dimethyl 2,5-dibromohexanedioate is not detailed in the provided papers, related compounds such as 2,6-dibromo-3,5-dimethylpyridine exhibit interesting structural features like aromatic face-to-face pi-stacking in the solid state . This suggests that derivatives of dimethyl 2,5-dibromohexanedioate might also display unique structural characteristics that could be analyzed using techniques like X-ray crystallography.
Chemical Reactions Analysis
The reactivity of compounds similar to dimethyl 2,5-dibromohexanedioate can be inferred from studies on related molecules. For example, 3,4-dimethyl-2,5-hexanedione reacts with model amines to yield N-substituted pyrroles, indicating that the dimethyl substitution can influence the cyclization rate and the formation of pyrroles . This suggests that dimethyl 2,5-dibromohexanedioate could also undergo reactions leading to heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2,5-dibromohexanedioate can be deduced from the behavior of structurally related compounds. For instance, 2,5-hexanedione, which shares a similar backbone structure, was synthesized from biomass-derived dimethyl furane using a highly efficient biphasic system, indicating its potential as a platform chemical . Additionally, the crystal structure of 2,5-dimethyl-2,5-hexanediol tetrahydrate reveals a layered structure of hydrogen-bonded hydroxyl and water molecules, which could be relevant to the hydration properties of dimethyl 2,5-dibromohexanedioate .
科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Rigid Non-Chiral Analogs : Dimethyl 2,5-dibromohexanedioate is utilized in the synthesis of non-chiral, rigid analogs of 2-aminoadipic acid. A study demonstrated its use in synthesizing 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a process involving double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate (Kubyshkin et al., 2007).
Creation of Conformationally Rigid Compounds : Another research used dimethyl 2,5-dibromohexanedioate to synthesize a conformationally rigid analogue of 2-amino adipic acid, contributing to advancements in the field of organic chemistry (Kubyshkin et al., 2009).
Combustion and Energy Research
Study of Combustion Chemistry : Research on the combustion chemistry of hydrocarbons like 2,5-dimethylhexane, which is related to dimethyl 2,5-dibromohexanedioate, provides insights into the behavior of alternative hydrocarbon fuels. This research is critical for understanding fuel reactivity and combustion behavior (Sarathy et al., 2014).
Biomass Conversion into Chemicals : Another study focused on synthesizing 2,5-hexanedione from biomass resources, showcasing the potential of using dimethyl 2,5-dibromohexanedioate derivatives in sustainable chemical production (Yueqin et al., 2016).
Materials Science
- Formation of Polymeric Nanoparticles : Dimethyl 2,5-dibromohexanedioate derivatives have been used in the formation of polymeric nanoparticles, with applications in materials science and nanotechnology. The study on triggered decomposition of these nanoparticles highlights the potential for innovative materials design (Jhaveri & Carter, 2007).
Safety and Hazards
特性
IUPAC Name |
dimethyl 2,5-dibromohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVICCJCVLLCDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968220 | |
| Record name | Dimethyl 2,5-dibromohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868-72-4, 53490-47-4 | |
| Record name | Dimethyl 2,2'-dibromoadipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 868-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC120723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,5-dibromohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,5-dibromoadipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Dimethyl 2,5-dibromohexanedioate?
A1: Dimethyl 2,5-dibromohexanedioate crystallizes in the meso form. This means the molecule possesses a center of inversion at the midpoint of its central C—C bond []. This central bond contributes to the molecule adopting the meso configuration as opposed to other stereoisomers. While there are no intramolecular hydrogen bonds, the molecules interact with each other through C—H⋯O interactions to create a three-dimensional network within the crystal lattice [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















